

SR 142948: A Technical Guide to Neurotensin Receptor Selectivity and Function

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This document provides an in-depth analysis of **SR 142948**, a potent non-peptide antagonist of neurotensin (NT) receptors. It focuses on its selectivity profile for the neurotensin receptor subtype 1 (NTS1) versus other receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways.

Introduction to Neurotensin Receptors

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery.[1][2] Its diverse physiological effects, including the regulation of dopamine pathways, analgesia, and hypothermia, are mediated primarily through its interaction with specific G protein-coupled receptors (GPCRs).[1][3]

The two principal high-affinity neurotensin receptor subtypes are:

- NTS1: This receptor is well-characterized and mediates most of the classical effects of neurotensin, such as hypotension, analgesia, and regulation of intestinal motility.[4] It is a primary target for drug development due to its involvement in cancer cell proliferation and psychiatric disorders.[5][6]
- NTS2: The NTS2 receptor shares structural homology with NTS1 but has a distinct anatomical distribution and pharmacological profile. Its precise physiological roles are still



under investigation.

The development of specific ligands, such as **SR 142948**, has been crucial for dissecting the distinct functions of these receptor subtypes.

Binding Affinity and Selectivity Profile of SR 142948

SR 142948 is a potent non-peptide antagonist for neurotensin receptors.[7][8] While often utilized in studies focusing on NTS1, detailed binding assays have revealed a more complex selectivity profile. Contrary to being a highly selective NTS1 antagonist, **SR 142948** binds with similarly high affinity to both NTS1 and NTS2 subtypes. This makes it a potent, non-selective NTS1/NTS2 receptor antagonist.[9][10]

A key study characterized the binding of radiolabeled [3H]SR 142948A in rat brain homogenates. It found that the ligand bound with high affinity to both the levocabastine-insensitive NTS1 receptors and the levocabastine-sensitive NTS2 receptors.[9] This demonstrates that SR 142948 is an invaluable tool for studying processes involving either receptor but cannot be used to pharmacologically isolate NTS1-specific effects.

Table 2.1: Binding Affinity of SR 142948 at Neurotensin Receptors



Receptor Subtype & Tissue/Cell Line	Assay Type	Radioligand	Value (nM)	Reference
NTS1 (human, recombinant CHO cells)	Competition Binding	[¹²⁵ I-Tyr³]NT	IC ₅₀ = 1.19	[5][11]
NTS1 (human, HT-29 cells)	Competition Binding	[¹²⁵ I-Tyr ³]NT	IC ₅₀ = 0.32	[5]
NTS1 (rat brain)	Competition Binding	[¹²⁵ I-Tyr ³]NT	IC50 = 3.96	[5]
NTS1 (rat brain, levocabastine-insensitive)	Saturation Binding	[³H]SR 142948A	K_d_ = 6.8	[9]
NTS2 (rat brain, levocabastine-sensitive)	Saturation Binding	[³H]SR 142948A	K_d_ = 4.8	[9]

Functional Antagonism at NTS1

SR 142948 acts as a competitive antagonist, effectively blocking the intracellular signaling cascades initiated by neurotensin binding to the NTS1 receptor. Functional assays confirm its ability to inhibit NTS1-mediated second messenger production in a concentration-dependent manner.

Table 3.1: Functional Antagonist Activity of SR 142948



Assay Description	Cell Line	Measured Effect	Value (nM)	Reference
Inhibition of NT- induced Inositol Monophosphate (IP1) Formation	HT-29 cells	IC ₅₀ = 3.9	[5][7]	
Antagonism of NT-induced Intracellular Calcium Mobilization	hNTS1-CHO cells	Effective at 1-10 nM	[5][11]	_

Key Experimental Methodologies

The characterization of **SR 142948** relies on standardized in vitro assays, including radioligand binding and functional second messenger assays.

Radioligand Competition Binding Assay

This assay measures the affinity of an unlabeled compound (**SR 142948**) by quantifying its ability to displace a radioactively labeled ligand from the receptor.[12][13]

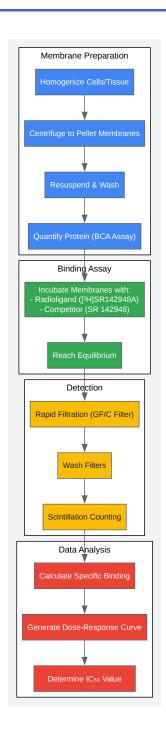
Detailed Protocol:

- Membrane Preparation:
 - Tissues or cells expressing the target receptor (e.g., rat brain, HT-29 cells) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂).[14]
 - The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[14]
 - Protein concentration is determined using a standard method like the BCA assay.
- Assay Incubation:



- In a 96-well plate, the prepared membranes are incubated with:
 - A fixed concentration of a suitable radioligand (e.g., [1251]NT or [3H]SR 142948A).
 - A range of concentrations of the unlabeled competitor, SR 142948.
- The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
 [14]
- Separation and Detection:
 - The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[12][14]
 - Filters are washed multiple times with ice-cold buffer to remove non-specific binding.
 - The radioactivity trapped on the filters is quantified using a scintillation counter.[14]
- Data Analysis:
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding.
 - The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of SR 142948 that inhibits 50% of the specific radioligand binding).





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Fig. 1: Workflow for a Radioligand Competition Binding Assay.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the ability of an antagonist to block agonist-induced activation of the $G\alpha q$ signaling pathway, which results in the production of inositol phosphates.

Detailed Protocol:



· Cell Culture:

 Cells endogenously expressing NTS1 (e.g., HT-29) or transfected with the receptor (e.g., hNTS1-CHO) are cultured in appropriate media.[11]

Assay Procedure:

- Cells are pre-incubated with varying concentrations of the antagonist SR 142948.
- Cells are then stimulated with a fixed concentration of an agonist, neurotensin.
- The reaction is allowed to proceed for a defined time period.
- Detection and Analysis:
 - The reaction is stopped, and the cells are lysed.
 - The accumulated inositol monophosphate (IP1) is typically measured using a commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or radioimmunoassay.
 - Data are analyzed to determine the IC₅₀ of SR 142948 for the inhibition of the NT-induced signal.[7]

NTS1 Receptor Signaling Pathways

The NTS1 receptor is a canonical GPCR that couples to multiple G protein families to initiate intracellular signaling.[3] Its primary and most well-characterized pathway involves coupling to the Gαq/11 family of G proteins.[15]

Gαg/11 Pathway:

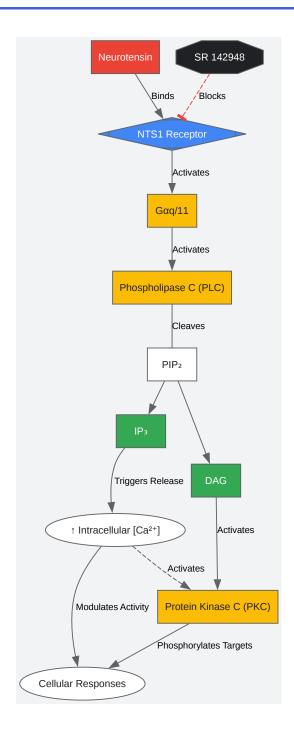
- Activation: Binding of neurotensin to NTS1 induces a conformational change, activating the associated heterotrimeric G protein Gαq/11.
- PLC Activation: The activated G α q subunit stimulates the enzyme Phospholipase C (PLC).



- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:
 - Inositol 1,4,5-trisphosphate (IP₃): Diffuses through the cytoplasm and binds to IP₃
 receptors on the endoplasmic reticulum, triggering the release of stored intracellular
 calcium (Ca²+).
 - Diacylglycerol (DAG): Remains in the plasma membrane and, along with the increased
 Ca²⁺, activates Protein Kinase C (PKC).
- Cellular Response: The activation of PKC and the rise in intracellular Ca²⁺ lead to the phosphorylation of downstream targets and a variety of cellular responses.

Studies have also shown that NTS1 can couple to other G proteins, including $G\alpha i/o$ and $G\alpha 13$, leading to modulation of cAMP levels and ERK1/2 activation, highlighting the complexity of its signaling signature.[15]





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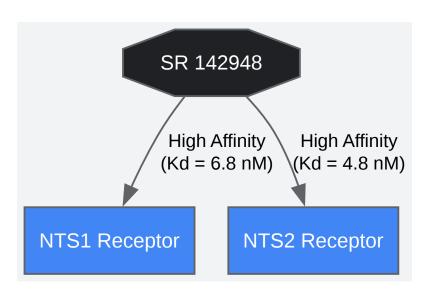
Fig. 2: The NTS1 Receptor $G\alpha q$ Signaling Pathway.

Conclusion

SR 142948 is an extremely potent, orally active, and brain-penetrant non-peptide antagonist of neurotensin receptors.[5][7] Quantitative binding data clearly demonstrates that it exhibits high affinity for both NTS1 and NTS2 receptor subtypes.[9] Therefore, it should be classified as a



non-selective NTS1/NTS2 antagonist rather than a selective NTS1 agent. This characteristic makes it a powerful pharmacological tool for investigating biological systems where both receptors are implicated, but requires careful interpretation of results in studies aiming to isolate NTS1-specific functions. Its well-documented ability to block NT-induced functional responses, such as IP formation and calcium mobilization, confirms its utility in probing the physiological and pathological roles of neurotensin signaling.



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Fig. 3: **SR 142948** Binding Profile for NTS1 and NTS2 Receptors.

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